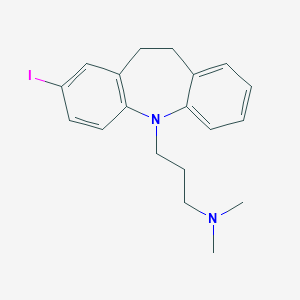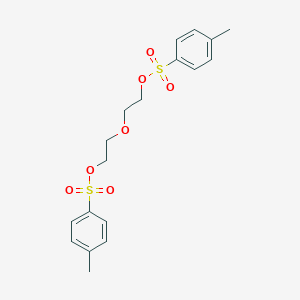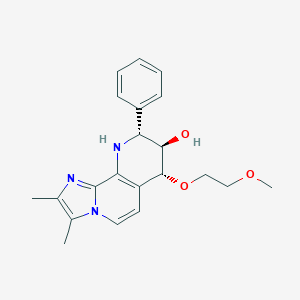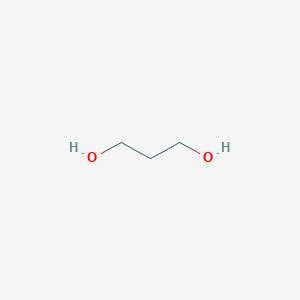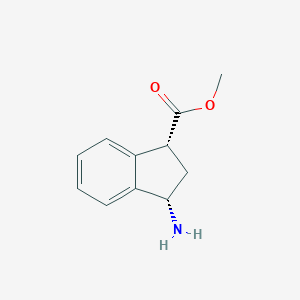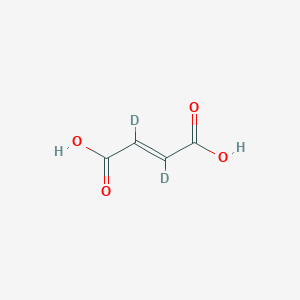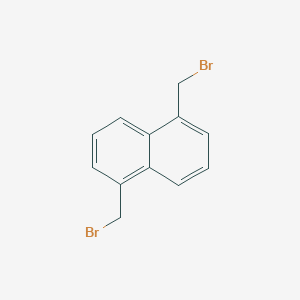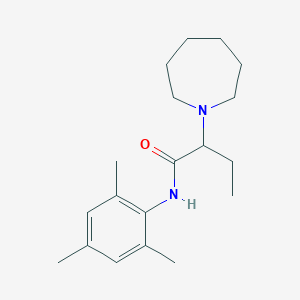
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMA-2 and is a member of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in scientific research, and
Wirkmechanismus
The exact mechanism of action of TMA-2 is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, among other functions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of TMA-2 are similar to those of other phenethylamine compounds. It has been shown to have psychoactive effects, such as altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMA-2 in lab experiments is its potential to provide insights into the mechanisms of action of other phenethylamine compounds. However, one limitation is its psychoactive effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of TMA-2. One area of interest is its potential use in the treatment of various medical conditions, such as depression and anxiety. Another area of interest is its potential use in the development of new psychoactive compounds. Additionally, further research is needed to fully understand the mechanisms of action of TMA-2 and other phenethylamine compounds.
Synthesemethoden
The synthesis of TMA-2 involves the reaction of alpha-ethylphenethylamine with 2,4,6-trimethylbenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then acetylated to obtain 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied extensively for its potential use in scientific research. It has been shown to have psychoactive effects, similar to those of other phenethylamine compounds, and has been used in studies to investigate the effects of these compounds on the brain. TMA-2 has also been studied for its potential use in the treatment of various medical conditions, such as depression and anxiety.
Eigenschaften
CAS-Nummer |
118564-56-0 |
|---|---|
Produktname |
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- |
Molekularformel |
C19H30N2O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
PIRAZAGTGLMJDK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Kanonische SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Löslichkeit |
41 [ug/mL] |
Synonyme |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



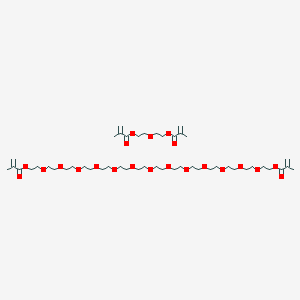
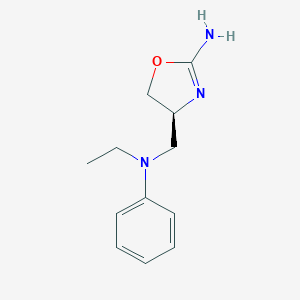
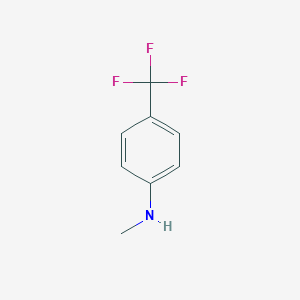
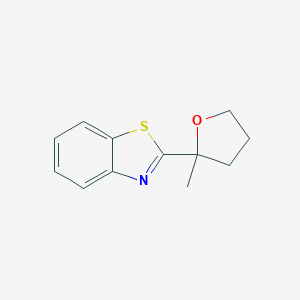
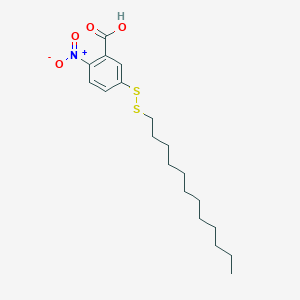
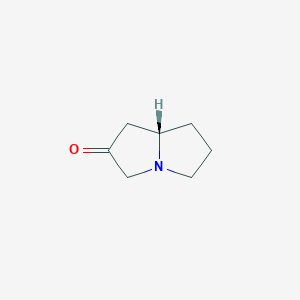
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
